N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide is a compound of notable interest in both academic research and industrial applications. This compound belongs to a class of molecules characterized by a quinoline backbone, which is modified by various functional groups to enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: The synthesis starts with the preparation of the 1,2,3,4-tetrahydroquinoline framework. This is typically achieved through a Povarov reaction involving aniline derivatives, aldehydes, and dienophiles under mild acidic conditions.
Ethanesulfonyl Introduction: Subsequent introduction of the ethanesulfonyl group can be done via nucleophilic substitution. The ethanesulfonyl chloride reacts with the tetrahydroquinoline in the presence of a base like pyridine to form the sulfonamide.
Fluorobenzamide Addition:
Industrial Production Methods
Industrial methods for producing this compound typically involve scaling up the synthetic route with optimizations for cost-effectiveness, yield, and purity. Large-scale reactors and continuous flow systems may be employed to facilitate the reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydroquinoline ring can undergo oxidation reactions to form quinolones.
Reduction: Reduction reactions may convert the fluoroaromatic system to its hydro derivatives.
Substitution: The ethanesulfonyl group can be subject to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ethanesulfonyl chloride, acyl chlorides for amide formation.
Major Products Formed
From Oxidation: Quinoline-3-fluorobenzamide.
From Reduction: Dihydro-3-fluorobenzamide derivatives.
From Substitution: Various substituted tetrahydroquinolines and benzamides.
Scientific Research Applications
Chemistry
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide is used as a precursor in the synthesis of complex organic molecules and as an intermediate in drug development.
Biology
The compound’s modified quinoline structure makes it a potential candidate for studying enzyme inhibition and receptor binding, important in biochemical pathways.
Medicine
Research is investigating its role as an anti-inflammatory agent and its potential in cancer therapy due to its ability to interact with specific molecular targets.
Industry
In industrial chemistry, the compound is used in the development of novel materials and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by fitting into the enzyme’s active site, thereby blocking substrate access. This interaction is facilitated by the unique combination of its quinoline backbone and functional groups which provide specificity and potency.
Comparison with Similar Compounds
Similar Compounds
N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide
N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide
Uniqueness
The ethanesulfonyl group in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide provides a distinct chemical environment that can influence the compound’s reactivity and biological activity. This sets it apart from its methyl or propyl analogs, offering potentially enhanced or differentiated pharmacological effects.
This compound stands out as a compound of significant scientific interest, offering diverse applications across chemistry, biology, medicine, and industry. Its unique structure enables it to participate in various chemical reactions and interact with biological systems in meaningful ways.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-10-4-6-13-12-16(8-9-17(13)21)20-18(22)14-5-3-7-15(19)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFRIVBBJBVDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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